Cyanidin Chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAWNPJQKJEHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13306-05-3 (Parent) | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80967263 | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-58-5 | |

| Record name | Cyanidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5,7-pentahydroxyflavylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G4283G96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biological Interactions of Cyanidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanidin Chloride

Cyanidin is a natural organic compound belonging to the anthocyanidin class of flavonoids. It is a water-soluble pigment responsible for the red, purple, and blue colors observed in many fruits, flowers, and vegetables. In its isolated form for research and pharmaceutical applications, it is often stabilized as this compound. As one of the most widely distributed anthocyanidins in the plant kingdom, cyanidin and its glycosides are significant components of the human diet. These compounds are of great interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties in various chronic diseases. This document provides a comprehensive overview of the natural sources of cyanidin, methodologies for its extraction and quantification, and a detailed look into its interaction with key biological signaling pathways.

Natural Sources and Quantitative Analysis of Cyanidin

Cyanidin is predominantly found in a glycosylated form, known as anthocyanins (e.g., cyanidin-3-O-glucoside), in a wide array of plant-based foods. The highest concentrations are typically located in the skin and seeds of fruits. Berries are particularly rich sources, but it is also present in other fruits and certain vegetables.

Data Presentation: Cyanidin Content in Various Food Sources

The concentration of cyanidin and its glycosides varies significantly among different plant species and even between cultivars of the same species. The following tables summarize the quantitative data from various studies, presenting the content in milligrams per 100 grams of fresh weight (FW).

Table 1: Cyanidin Glycoside Content in Berries (mg/100g FW)

| Berry Species | Cyanidin-3-O-glucoside | Cyanidin-3-O-galactoside | Cyanidin-3-O-rutinoside | Cyanidin-3-O-arabinoside | Total Cyanidins | Reference |

| Blackberry (Rubus spp.) | 88.24 | 0.40 | Detected | - | > 137 | [1][2] |

| Blackcurrant (Ribes nigrum) | 0.12 - 11.7 | - | Detected | - | > 113 | [1][3] |

| Blueberry, Highbush (V. corymbosum) | Not Detected | 24.77 | Not Detected | 14.33 | > 39.1 | [1][3] |

| Chokeberry (Aronia melanocarpa) | - | - | - | - | 664 | [4] |

| Elderberry (Sambucus nigra) | - | - | - | - | 453 | [4] |

| Raspberry, Red (Rubus idaeus) | - | - | - | - | 27 | [4] |

| Cranberry (Vaccinium macrocarpon) | - | - | - | - | 26 | [4] |

Table 2: Cyanidin Glycoside Content in Other Fruits and Vegetables (mg/100g FW)

| Source | Predominant Cyanidin Form | Total Anthocyanin/Cyanidin Content | Reference |

| Red Cabbage (Brassica oleracea) | Cyanidin-3-diglucoside-5-glucoside (acylated/non-acylated) | 33.87 - 90.5 | [5][6][7] |

| Red Radish (Raphanus sativus) | Pelargonidin-based (some cyanidin) | 1.1 (Cyanidin) | [4] |

| Red Onion (Allium cepa) | Cyanidin-3,4′-di-O-β-glucopyranoside | - | - |

| Plum (Prunus domestica) | - | 1.9 | [4] |

| Cherry (Prunus avium) | - | 2.0 | [4] |

Note: The values represent averages or ranges from cited studies and can vary based on cultivar, growing conditions, and analytical methods. "Total Cyanidins" refers to the sum of all cyanidin-based anthocyanins measured.

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical for research and development. Methodologies must efficiently isolate the compound while preserving its integrity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for accurate quantification.

General Workflow for Extraction and Analysis

The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of cyanidin from a plant matrix.

Caption: Workflow for cyanidin extraction, purification, and analysis.

Detailed Protocol: Ultrasound-Assisted Enzymatic Extraction from Berries

This protocol is adapted from methodologies designed for high-efficiency extraction of anthocyanins.

-

Sample Preparation : Freeze-dry fresh berries and grind them into a fine, homogenous powder.

-

Enzymatic Pre-treatment : Suspend 10g of berry powder in 100 mL of citrate buffer (pH 4.0). Add a pectinase/cellulase enzyme mixture (e.g., 0.5% w/v) and incubate at 50°C for 2 hours with gentle agitation. This step degrades cell walls, improving solvent access.

-

Solvent Extraction : After enzymatic treatment, add 200 mL of an acidified ethanol solution (80% ethanol, 0.1% HCl).

-

Ultrasonic-Assisted Extraction : Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature (e.g., 40°C).

-

Separation : Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Decant the supernatant. Repeat the solvent extraction on the pellet and combine the supernatants.

-

Concentration : Reduce the volume of the combined supernatants under vacuum using a rotary evaporator at 40°C.

-

Purification : Load the concentrated extract onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with acidified water to remove sugars and other polar impurities. Elute the anthocyanins with acidified methanol.

-

Final Preparation : Evaporate the methanol eluate to dryness and reconstitute the purified anthocyanin extract in a known volume of mobile phase for HPLC analysis.

Quantification by HPLC-DAD

-

Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD), a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase :

-

Solvent A: 5% Formic acid in deionized water.

-

Solvent B: 100% Acetonitrile.

-

-

Gradient Elution : A typical gradient might be: 0-30 min, 10-30% B; 30-35 min, 30-50% B; 35-40 min, 50-10% B. The flow rate is maintained at 1.0 mL/min.

-

Detection : Monitor at 520 nm, the characteristic absorbance maximum for cyanidin glycosides.

-

Quantification : Prepare a calibration curve using an authentic this compound or cyanidin-3-O-glucoside standard of known concentrations. Inject samples and quantify by comparing the peak area to the standard curve. Results are typically expressed as mg of cyanidin equivalent per 100g of fresh weight.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its roles in inflammation, bone metabolism, and cellular health are of particular interest for drug development.

Activation of SIRT6 Pathway

Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase involved in longevity, DNA repair, and metabolism. Cyanidin is a potent natural activator of SIRT6.[8][9][10] This activation is crucial for its protective effects against age-related diseases.

Caption: Cyanidin activates SIRT6, promoting beneficial cellular processes.

Inhibition of RANKL-Mediated Osteoclastogenesis

Over-activation of osteoclasts leads to bone resorption and diseases like osteoporosis. This compound has been shown to inhibit the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway, which is essential for osteoclast formation and function.[11][12][13]

Caption: Cyanidin blocks multiple steps in the RANKL pathway to reduce bone loss.

Anti-inflammatory Action via NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases. The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of the inflammatory response. Cyanidin and its glycosides inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[14][15][16][17][18]

Caption: Cyanidin suppresses inflammation by inhibiting IKK and activating Nrf2.

Conclusion

This compound and its naturally occurring glycosides represent a class of flavonoids with significant therapeutic potential. Their widespread availability in common fruits and vegetables, coupled with potent biological activities, makes them attractive candidates for further research and development. This guide has provided a technical overview of their primary natural sources, robust methods for their quantification, and detailed insights into their mechanisms of action at a molecular level. The continued investigation into the pharmacokinetics and clinical efficacy of cyanidin is essential for translating its benefits into novel therapeutic strategies for inflammatory conditions, metabolic disorders, and age-related diseases.

References

- 1. Genetic Differentiation in Anthocyanin Content among Berry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blueberry (Vaccinium spp.) Anthocyanins and Their Functions, Stability, Bioavailability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Red Cabbage Rather Than Green Cabbage Increases Stress Resistance and Extends the Lifespan of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits ovariectomy-induced osteoporosis by suppressing RANKL-mediated osteoclastogenesis and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual Effect of Cyanidin on RANKL-Induced Differentiation and Fusion of Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanidin attenuates Aβ25-35-induced neuroinflammation by suppressing NF-κB activity downstream of TLR4/NOX4 in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanidin Chloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin Chloride is a prominent member of the anthocyanidin class of flavonoids, recognized for its potent antioxidant and anti-inflammatory properties. As a naturally occurring pigment in a variety of fruits and vegetables, it is the subject of extensive research for its potential therapeutic applications in a range of human diseases, including cancer, diabetes, and cardiovascular disorders. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes detailed experimental protocols for its characterization and an exploration of its known biological activities, with a focus on its modulation of key cellular signaling pathways. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Structure

This compound is the chloride salt of the cyanidin cation. The core structure is a flavylium ion, which consists of a chromenylium ring system substituted with a phenyl group.

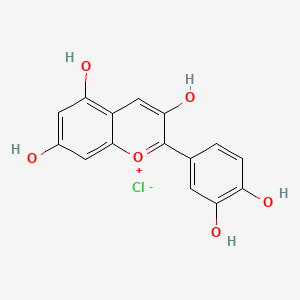

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride[1] |

| Synonyms | Cyanidol chloride, 3,3′,4′,5,7-Pentahydroxyflavylium chloride[2][3] |

| CAS Number | 528-58-5[2][4] |

| Molecular Formula | C₁₅H₁₁ClO₆[2][5] |

| Molecular Weight | 322.70 g/mol [2][5] |

| InChI Key | COAWNPJQKJEHPG-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-][1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Physical Properties

| Property | Value |

| Appearance | Dark red to very dark red or purple/black solid/powder[3][6] |

| Melting Point | >300 °C[6][7] |

| Solubility | Soluble in DMSO (≥33.3 mg/mL), Ethanol (≥13.04 mg/mL), and Water (≥10.83 mg/mL with gentle warming)[8][9][10]. Also soluble in DMF (approx. 25 mg/mL) and methanol[8][11]. Sparingly soluble in aqueous buffers[8]. |

| Storage | Store at -20°C[6][12] |

Spectroscopic Properties

| Property | Value |

| UV-Vis λmax | 278, 548 nm[4] |

| ¹H NMR | Specific experimental data with assignments for this compound is not readily available in the reviewed literature. |

| ¹³C NMR | Specific experimental data with assignments for this compound is not readily available in the reviewed literature. A study on cyanidin and its glucoside (chrysanthemin) has reported the assignment of carbon signals through selective decoupling and INEPT techniques[13]. |

Biological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. It is known to modulate several key signaling pathways involved in cellular proliferation, apoptosis, and inflammatory responses.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. This activity is a cornerstone of its protective effects against oxidative stress-induced cellular damage[14].

NF-κB and Nrf2 Signaling Pathway in Cancer

In colorectal cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidative responses. There is evidence of functional crosstalk between Nrf2 and NF-κB, where the activation of Nrf2 by this compound contributes to the inhibition of NF-κB signaling, leading to apoptosis in cancer cells[15].

Caption: this compound's modulation of the NF-κB and Nrf2 pathways.

MAPK Signaling Pathway

Cyanidin and its glycosides have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, involving kinases such as ERK, JNK, and p38, plays a critical role in inflammation and other cellular processes. Studies have indicated that cyanidin compounds can suppress the phosphorylation of these kinases, thereby down-regulating inflammatory responses[1][2].

Caption: Inhibition of the MAPK signaling pathway by cyanidin compounds.

Experimental Protocols

The following sections provide an overview of common experimental methodologies for the analysis and characterization of this compound.

General Experimental Workflow

Caption: A general experimental workflow for the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase column is typically used.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

General Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of two solvents is commonly used, such as water with a small percentage of formic or trifluoroacetic acid (Solvent A) and acetonitrile or methanol (Solvent B).

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: Monitoring at the visible maximum absorption wavelength of cyanidin, around 520 nm.

-

Standard: A certified reference standard of this compound should be used for comparison of retention time and for quantification[16].

-

Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

-

Antioxidant Activity Assays

-

Principle: The antioxidant activity is measured by the ability of this compound to reduce the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the this compound solutions to the DPPH working solution.

-

Incubate in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance at around 517 nm.

-

Calculate the percentage of radical scavenging activity. A standard antioxidant like Trolox or ascorbic acid is used as a positive control[4].

-

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is proportional to the antioxidant concentration.

-

Protocol Outline:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition. Trolox is commonly used as a standard[4].

-

Analysis of NF-κB and Nrf2 Signaling Pathways

-

Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., colorectal cancer cells like HCT116, HT29) in suitable media and conditions.

-

Treat the cells with varying concentrations of this compound for specific time periods. An inflammatory stimulus like TNF-α may be used to activate the NF-κB pathway[5].

-

-

Western Blot Analysis:

-

Lyse the treated cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Nrf2, HO-1, NQO1, and a loading control like β-actin or GAPDH).

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[5].

-

-

Luciferase Reporter Assay (for NF-κB activity):

-

Transiently transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Treat the transfected cells with this compound.

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway[5].

-

Conclusion

This compound is a flavonoid with significant potential in drug development due to its well-documented antioxidant and anti-inflammatory properties. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and its modulatory effects on key cellular signaling pathways such as NF-κB, Nrf2, and MAPK. The outlined experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this promising natural compound. Future research should focus on obtaining high-resolution NMR data for complete structural elucidation and on conducting further preclinical and clinical studies to validate its efficacy and safety in various disease models.

References

- 1. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for analytical comparison [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. This compound, ≥98% (HPLC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Showing Compound Cyanidin (FDB002602) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 16. This compound, CAS No. 528-58-5 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Netherlands [carlroth.com]

A Technical Guide to the Spectroscopic Properties of Cyanidin Chloride

Introduction

Cyanidin chloride (C₁₅H₁₁ClO₆, MW: 322.70 g/mol ) is a prominent member of the anthocyanidin family of natural pigments, responsible for many of the red, purple, and blue colors observed in plants, fruits, and flowers.[1][2] As a water-soluble flavonoid, it is not only significant as a natural colorant in the food industry but is also the subject of extensive research in drug development and life sciences due to its potent antioxidant, anti-inflammatory, and potential anti-carcinogenic properties.[2][3][4] A thorough understanding of its spectroscopic properties is fundamental for its identification, quantification, and the elucidation of its chemical behavior and biological interactions. This guide provides an in-depth overview of the key spectroscopic characteristics of this compound, including detailed experimental protocols and data summaries for researchers, scientists, and drug development professionals.

Chemical Structure and pH-Dependent Equilibrium

The spectroscopic behavior of this compound is intrinsically linked to its molecular structure, which exists in a pH-dependent equilibrium among four distinct forms: the red flavylium cation (AH⁺) at low pH (<2), the blue quinonoidal base (A), the colorless carbinol or hemiacetal form (B), and the pale yellow chalcone (C) at intermediate to higher pH values.[5][6] The flavylium cation is the most stable form in highly acidic conditions. As the pH increases, it undergoes hydration and proton transfer reactions to form the other species.[5] This structural dynamism is the primary reason for the dramatic color changes and shifts in spectral properties observed under different pH conditions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the quantification and characterization of this compound, primarily by exploiting the strong absorbance of the flavylium cation form in the visible spectrum.

Spectroscopic Data

The absorption maximum (λmax) of this compound is highly sensitive to the solvent and pH, reflecting the structural changes in the molecule.

| Solvent / Condition | λmax (UV range, nm) | λmax (Visible range, nm) | Reference(s) |

| Methanolic HCl | Not specified | 525 | [1] |

| Aqueous solution, pH 0.4 | 270 | 516 | [5] |

| Aqueous solution, pH 5.5 | 284 | Not prominent | [5] |

| Ethanol Extract, pH 1.0 | Not specified | 535 | [7] |

Experimental Protocol: Total Monomeric Anthocyanin Content by pH-Differential Method

This method is a standard procedure for accurately quantifying monomeric anthocyanins.[8][9]

-

Reagent Preparation :

-

pH 1.0 Buffer (0.025 M Potassium Chloride) : Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 using concentrated HCl. Transfer to a 1 L volumetric flask and make up to the mark with distilled water.[9]

-

pH 4.5 Buffer (0.4 M Sodium Acetate) : Dissolve 54.43 g of sodium acetate trihydrate (CH₃CO₂Na·3H₂O) in approximately 980 mL of distilled water. Adjust the pH to 4.5 using concentrated HCl. Transfer to a 1 L volumetric flask and make up to the mark with distilled water.[9]

-

-

Sample Preparation and Measurement :

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[8]

-

Prepare two dilutions of the this compound sample. For the first, use the pH 1.0 buffer, and for the second, use the pH 4.5 buffer. The dilution factor (DF) should be adjusted so that the absorbance at the visible maximum is within the linear range of the instrument (typically < 1.2 AU).[8]

-

Let the dilutions equilibrate for at least 15 minutes.[8]

-

Zero the spectrophotometer with a distilled water blank.

-

Measure the absorbance of each dilution at the λvis-max (e.g., 516-535 nm) and at 700 nm (to correct for haze).[7][9]

-

-

Calculation :

-

Calculate the absorbance difference (A) using the formula:

-

A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5[8]

-

-

Calculate the monomeric anthocyanin concentration (mg/L):

-

Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)

-

Where:

-

MW = Molecular Weight (322.70 g/mol for this compound)[1]

-

DF = Dilution Factor

-

ε = Molar absorptivity of cyanidin (typically ~26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside, which is often used as a reference)

-

l = Pathlength in cm (usually 1 cm)

-

-

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides additional information on the electronic structure of cyanidin and its various forms, offering high sensitivity.

Spectroscopic Data

The fluorescence of cyanidin is most effectively excited in the UV range. At pH 5.5, where the non-fluorescent hemiacetal form predominates, fluorescence emission is still observed, likely from minor species in equilibrium, such as the quinonoidal base.[5][10]

| Condition | Excitation λmax (nm) | Emission λmax (nm) | Reference(s) |

| Aqueous solution, pH 5.5 | 220, 230 | ~310, ~615 | [5][10][11] |

| Aqueous solution, pH 5.5 | 270, 280 | ~310, ~615 | [5][10][11] |

| Ethanol suspension | 552 | Not specified | [12] |

Experimental Protocol: Fluorescence Emission Spectroscopy

This protocol is adapted from studies on cyanidin in aqueous solutions.[5]

-

Sample Preparation :

-

Instrumentation and Measurement :

-

Use a fluorescence spectrophotometer (e.g., Cary Eclipse).[5]

-

Maintain the sample temperature at 25.0 ± 0.1 °C using a thermostated 10-mm-path-length fluorescence cell.[5]

-

Set the excitation and emission slit widths to a nominal band-pass of 5 nm.[5]

-

Scan for fluorescence emission across a suitable range (e.g., 280-700 nm).[10]

-

Record emission spectra by exciting the sample at various UV wavelengths, particularly at its UV absorption maxima (e.g., 220, 230, 270, and 280 nm).[5][10]

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

Spectroscopic Data

In mass spectrometry, this compound typically shows a primary ion corresponding to the cyanidin cation, as the chloride ion is lost.

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment | Reference(s) |

| Positive Ion | 287 | [M]⁺ (Cyanidin cation) | [13][14] |

| Negative Ion | 285.223 | [M - 2H]⁻ | [15] |

Experimental Protocol: High-Performance Liquid Chromatography–Quadrupole Time-of-Flight (HPLC-qTOF-MS/MS)

This protocol provides a method for the separation and mass analysis of anthocyanins.[15]

-

Chromatographic Conditions :

-

Mobile Phase A : 1% acetic acid in LC-MS-grade water.

-

Mobile Phase B : 100% LC-MS-grade acetonitrile.

-

Gradient Elution : A complex gradient is typically used, starting with a high concentration of mobile phase A (e.g., 85%) and gradually increasing the proportion of mobile phase B over 60-70 minutes to elute compounds of varying polarity.[15]

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5.0 µL.

-

-

Mass Spectrometry Conditions :

-

Instrument : Agilent 6210 time-of-flight LC-MS/MS or similar.[15]

-

Ionization Mode : Negative or Positive Electrospray Ionization (ESI). The negative mode has been shown to be effective.[15]

-

Drying Gas Flow : 12 L/min.

-

Nebulizer Pressure : 50 psi.

-

Mass Scan Range : m/z 100 to 3000.

-

Key Voltages : Fragmentor: 150 V; Skimmer: 65 V; Collision Energy: 30 V.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the complete chemical structure of this compound in solution.

Spectral Interpretation

-

¹H NMR : The ¹H NMR spectrum of a cyanidin derivative shows characteristic signals in the aromatic region (typically δ 6.5-9.0 ppm) corresponding to the protons on the fused ring system. The number of signals, their splitting patterns (coupling), and integration values confirm the substitution pattern.[16]

-

¹³C NMR : All carbon atoms of the cyanidin skeleton have been assigned using techniques like selective decoupling and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer).[17] These assignments provide a definitive fingerprint of the carbon backbone.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-resolution NMR spectra.[18][19][20]

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Methanol-d₄, DMSO-d₆). For anthocyanins, a mixture such as CF₃CO₂D-CD₃OD (5:95, v/v) is sometimes used to stabilize the flavylium cation.[16]

-

Sample Dissolution :

-

Filtration : Filter the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette directly into the clean, dry NMR tube. This removes any particulate matter that can degrade spectral resolution.[18][19]

-

Final Steps :

-

Ensure the final sample height in the tube is adequate (typically >4.5 cm).[19]

-

Cap the NMR tube securely and label it clearly.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Expected Spectral Features

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Reference(s) |

| 3600–3000 | O-H (phenolic) | Stretching (broad) | [21] |

| 3100–3000 | C-H (aromatic) | Stretching | |

| 1640–1500 | C=C (aromatic) | Ring Stretching | [22] |

| 1300–1000 | C-O (phenol, ether) | Stretching |

Analytical Workflows and Biological Pathways

Visualizing the processes involved in spectroscopic analysis and the biological activity of this compound can aid in experimental design and data interpretation.

References

- 1. This compound [drugfuture.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. jurnal.umi.ac.id [jurnal.umi.ac.id]

- 8. scribd.com [scribd.com]

- 9. mitrask.com [mitrask.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. massbank.eu [massbank.eu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sites.bu.edu [sites.bu.edu]

- 19. How to make an NMR sample [chem.ch.huji.ac.il]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Antioxidant Mechanisms of Cyanidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin Chloride (CyCl), a prominent member of the anthocyanin class of flavonoids, is renowned for its potent antioxidant properties.[1][2] This technical guide provides an in-depth examination of the in vitro antioxidant mechanisms of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows. The core mechanisms discussed include direct radical scavenging through hydrogen atom and single electron transfer, as well as the modulation of cellular antioxidant defenses via the Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antioxidant compounds.

Core In Vitro Antioxidant Mechanisms

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Structurally, the presence of phenolic hydroxyl groups on the flavonoid backbone is fundamental to its ability to neutralize free radicals.[3]

Direct Radical Scavenging

The primary direct antioxidant action of this compound involves the quenching of reactive oxygen species (ROS). This is achieved through two main chemical pathways:

-

Hydrogen Atom Transfer (HAT): Cyanidin can donate a hydrogen atom from its hydroxyl groups to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting cyanidin radical is relatively stable due to the delocalization of the unpaired electron across its aromatic structure.[3]

-

Single Electron Transfer (SET): Cyanidin can donate an electron to a free radical, forming a cyanidin radical cation and an anion from the free radical. This mechanism is particularly relevant in assays like the Ferric Reducing Antioxidant Power (FRAP) assay.

These direct scavenging activities are effective against a wide range of radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, hydroxyl radicals, and superoxide radicals.[4][5][6]

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct scavenging, this compound modulates endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a critical regulator of cellular redox homeostasis.[1][2][7][8]

The activation sequence is as follows:

-

Nrf2 Activation: this compound treatment induces the expression and activation of Nrf2.[1][7][9]

-

Nuclear Translocation: Activated Nrf2 translocates from the cytoplasm into the nucleus.[1][8][9]

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[1]

-

Gene Expression: This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2]

This pathway provides a more sustained antioxidant effect by upregulating the cell's own defense machinery against oxidative stress.[2][8] Studies have shown that the knockdown of Nrf2 can inhibit the protective effects of this compound, confirming the pathway's importance.[1][7]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its glycosides has been quantified using various in vitro assays. The results are often expressed as IC50/EC50 values (the concentration required to scavenge 50% of radicals) or as equivalents to a standard antioxidant like Trolox.

Table 1: Radical Scavenging Activity of Cyanidin and its Glycosides

| Compound | Assay | IC50 / RC50 Value | Reference |

|---|---|---|---|

| Cyanidin-3-O-β-glucopyranoside | LDL Oxidation Inhibition | 6.5 µM | [5] |

| Cyanidin 3-O-glucoside | DPPH | 8.31 x 10⁻⁶ mol L⁻¹ | [10][11] |

| Cyanidin 3-O-sambubioside | DPPH | 9.33 x 10⁻⁶ mol L⁻¹ | [10][11] |

| Cyanidin 3-O-rutinoside | DPPH | 9.55 x 10⁻⁶ mol L⁻¹ | [10][11] |

| Cyanidin | Superoxide Scavenging | ~31 µM (relative activity) |[6] |

Note: The antioxidant activity can vary based on the specific glycoside attached to the cyanidin aglycone and the assay conditions.[6]

Visualized Workflows and Pathways

Visual diagrams help clarify complex experimental processes and biological signaling cascades.

Caption: General workflow for common in vitro antioxidant capacity assays.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanidin Alleviated CCl4-Induced Acute Liver Injury by Regulating the Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanidin Alleviated CCl4-Induced Acute Liver Injury by Regulating the Nrf2 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and free-radical-scavenging properties of cyanidin 3-O-glycosides from the fruits of Ribes biebersteinii Berl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Anti-Carcinogenic Potential of Cyanidin Chloride: A Technical Guide for Researchers

Executive Summary

Cyanidin Chloride (CyCl), a prominent member of the anthocyanin class of flavonoids, has garnered significant attention for its potential anti-carcinogenic properties. Abundantly found in pigmented fruits and vegetables, this natural compound exhibits a range of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects across various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core molecular mechanisms targeted by this compound, presents quantitative data from key in vitro studies, details common experimental protocols for its evaluation, and visualizes the complex signaling pathways involved. The evidence suggests that this compound modulates multiple critical signaling cascades, including NF-κB, Nrf2, PI3K/Akt, and MAPK, to exert its anti-cancer effects, positioning it as a promising candidate for further investigation in oncological research and development.[1][3][4]

Molecular Mechanisms of Action

This compound's anti-carcinogenic activity stems from its ability to modulate multiple dysregulated signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

This compound is a potent inducer of apoptosis (programmed cell death) in various cancer models. Its pro-apoptotic effects are mediated by modulating key proteins in the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: In non-small cell lung cancer (NSCLC) cells, treatment with cyanidin leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.

-

Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of executioner caspases. Studies have consistently shown that cyanidin treatment significantly increases the levels of cleaved Caspase-3, the primary executioner caspase, in lung, prostate, and breast cancer cells.[5][6][7]

-

Role of p53: Cyanidin has also been observed to increase the expression of the tumor suppressor protein p53, which can act as a transcriptional activator for pro-apoptotic genes like Bax, further promoting apoptosis.[5]

Caption: Intrinsic apoptosis pathway induced by this compound.

Crosstalk between Nrf2 and NF-κB Signaling

A key mechanism of this compound, particularly highlighted in colorectal cancer (CRC), is its ability to modulate the interplay between the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[1][8][9]

-

Activation of Nrf2: this compound treatment leads to the activation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][10]

-

Inhibition of NF-κB: Concurrently, CyCl suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell proliferation, and survival.[11] CyCl prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its transcriptional activity.[8][12]

-

Nrf2-Dependent NF-κB Inhibition: Crucially, the inhibitory effect of CyCl on NF-κB is dependent on its activation of Nrf2.[1][9] Knockdown of Nrf2 has been shown to abolish the CyCl-induced suppression of NF-κB signaling and subsequent apoptosis.[8] This indicates a functional crosstalk where the Nrf2-mediated antioxidant response actively suppresses the pro-proliferative NF-κB pathway.

Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by CyCl.

Inhibition of Pro-Survival PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in cancer.[3] Cyanidin has been shown to effectively inhibit this pathway in several cancer types, including hepatocellular carcinoma and breast cancer.[3][13][14] By inhibiting the phosphorylation and activation of key kinases like Akt and mTOR, cyanidin disrupts downstream signaling that would otherwise promote cell growth and suppress apoptosis.[3][15] This inhibition can also play a role in overcoming drug resistance and suppressing the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[13]

Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are critical in regulating cell proliferation, differentiation, and stress responses. Cyanidin's effect on this network can be context-dependent. In some cases, cyanidin inhibits proliferative MAPK signaling, such as the RAS-MAPK axis.[2][4] In other contexts, it can activate stress-related MAPK pathways, like p38 and JNK, which contribute to the induction of apoptosis.[6] For instance, in gastric cancer cells, Cyanidin-3-O-glucoside (C3G) induces apoptosis through ROS-mediated activation of MAPK, STAT3, and NF-κB signaling.

Cell Cycle Arrest

In addition to inducing apoptosis, cyanidin can halt the cell cycle, preventing cancer cells from dividing. In non-small cell lung cancer and breast cancer cell lines, cyanidin and its glycosides have been shown to induce cell cycle arrest at the G2/M phase.[5][6] This is often accompanied by the downregulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDK-1, CDK-2) and their associated cyclins (Cyclin B1, Cyclin E).[16]

Quantitative Anti-proliferative and Pro-apoptotic Effects

The efficacy of this compound has been quantified in numerous in vitro studies. The following tables summarize key findings across different cancer cell lines.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (h) | % Inhibition / IC50 | Citation(s) |

| HCT116 | Colorectal | Trypan Blue | 50 | 72 | Significant (p < 0.001) | [9][11] |

| HT29 | Colorectal | Trypan Blue | 50 | 72 | Significant (p < 0.001) | [9][11] |

| SW620 | Colorectal | Trypan Blue | 50 | 72 | Significant (p < 0.01) | [9][11] |

| SPCA-1 | Lung (NSCLC) | Not Specified | - | - | IC50: 141.08 µg/mL | [5] |

| HS578T | Breast | MTT | 10 - 100 | 48 | Dose-dependent | [16][17] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration (h) | % Apoptotic Cells | Citation(s) |

| HCT116 | Colorectal | Annexin V/PI | 100 | 24 | Significant (p < 0.001) | [9] |

| HT29 | Colorectal | Annexin V/PI | 100 | 24 | Significant (p < 0.05) | [9] |

| MCF-7 | Breast | Annexin V/PI | ~244 (110 µg/mL) | 24 | 51.5% | [18] |

| SPCA-1 | Lung (NSCLC) | Not Specified | 50 - 200 µg/mL | - | Dose-dependent increase | [5] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details standardized protocols for assessing the anti-carcinogenic effects of this compound.

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol is used to assess the inhibitory effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for specified time points (e.g., 24, 48, 72 hours).[9]

-

Cell Harvesting: After incubation, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium.

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

-

Counting: Load 10 µL of the mixture into a hemocytometer. Count the viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate cell viability (%) as (Number of viable cells / Total number of cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound.

-

Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with desired concentrations of this compound (e.g., 50, 100 µM) for 24 hours.[9]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. The cell populations are distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of specific proteins within signaling pathways.[19][20][21]

-

Cell Treatment and Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]

-

Sample Preparation: Mix the protein lysate with 4X SDS sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-p-Akt, anti-p65) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[21]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Incubate with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Caption: A standardized workflow for Western Blot analysis.

Conclusion and Future Directions

This compound demonstrates significant multi-targeted anti-carcinogenic potential in vitro. Its ability to induce apoptosis, halt the cell cycle, and inhibit critical pro-survival signaling pathways like NF-κB and PI3K/Akt underscores its promise as a chemotherapeutic or chemopreventive agent.[1][3][5] The data strongly supports its role in suppressing proliferation across a range of cancer types, including colorectal, lung, breast, and prostate cancers.[5][7][9][18]

Future research should focus on comprehensive in vivo studies to validate these in vitro findings, focusing on pharmacokinetics, bioavailability, and efficacy in animal tumor models. Furthermore, investigating the synergistic effects of this compound with existing chemotherapy drugs could open new avenues for combination therapies that enhance efficacy and reduce toxicity. The detailed mechanisms, particularly the crosstalk between metabolic, inflammatory, and antioxidant pathways, warrant deeper exploration to fully harness the therapeutic potential of this natural compound.

References

- 1. This compound Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanidin as potential anticancer agent targeting various proliferative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. Cyanidin induces apoptosis and differentiation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyanidin attenuates Aβ25-35-induced neuroinflammation by suppressing NF-κB activity downstream of TLR4/NOX4 in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanidin inhibits EMT induced by oxaliplatin via targeting the PDK1–PI3K/Akt signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biopurify.cn [biopurify.cn]

- 17. researchgate.net [researchgate.net]

- 18. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Modulatory Role of Cyanidin Chloride in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin chloride, a prominent member of the anthocyanin family of flavonoids, has garnered significant attention in biomedical research for its potent antioxidant and anti-inflammatory properties. Beyond its well-documented radical scavenging activity, emerging evidence elucidates its profound influence on a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates key signaling cascades, presenting quantitative data from pertinent studies, detailed experimental methodologies, and visual representations of the pathways involved. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of molecular biology, pharmacology, and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. These pathways are integral to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress response. The following sections detail the role of this compound in the NF-κB, Nrf2, PI3K/Akt, MAPK, and Wnt signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response and also plays a crucial role in cell survival and proliferation. In many pathological conditions, including cancer and chronic inflammatory diseases, the NF-κB pathway is constitutively active.

This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[1][2] Its inhibitory action is multifaceted, targeting several key components of the cascade. In tumor necrosis factor-alpha (TNF-α)-stimulated cells, this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[2] This prevents the nuclear translocation of the p65 and p50 subunits of the NF-κB complex.[2] Furthermore, this compound can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation of IκBα.[2] By inhibiting these upstream events, this compound effectively abrogates the transcriptional activity of NF-κB, leading to the downregulation of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[2]

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.

This compound is a potent activator of the Nrf2 signaling pathway.[1][2][3] It is thought to induce a conformational change in Keap1, leading to the release of Nrf2.[3] This allows Nrf2 to accumulate in the nucleus and initiate the transcription of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] The activation of the Nrf2 pathway by this compound contributes significantly to its antioxidant and cytoprotective effects. Interestingly, there appears to be crosstalk between the Nrf2 and NF-κB pathways, with evidence suggesting that Nrf2 activation can lead to the suppression of NF-κB activity.[1][2]

Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature of many human cancers.

Cyanidin and its derivatives have been shown to modulate the PI3K/Akt signaling pathway, often leading to anti-cancer effects.[4] In some cellular contexts, cyanidin can inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[4] This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. However, in other contexts, such as in neuronal cells, cyanidin has been reported to activate the PI3K/Akt pathway, leading to neuroprotective effects.[5] This suggests that the effect of cyanidin on the PI3K/Akt pathway is cell-type and context-dependent.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to the nucleus, thereby regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases, such as ERK, JNK, and p38.

This compound and its glycosides have been shown to modulate the activity of various components of the MAPK pathway. In many cancer cell lines, cyanidin has been observed to inhibit the phosphorylation and activation of ERK, which is often associated with a decrease in cell proliferation. Conversely, in some contexts, cyanidin can activate the JNK and p38 pathways, which are often linked to the induction of apoptosis.[6] The differential regulation of MAPK family members by this compound highlights its ability to fine-tune cellular responses to external stimuli.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a key driver in the development of several cancers, particularly colorectal cancer.

Cyanidin has been shown to inhibit the Wnt/β-catenin signaling pathway.[7] It can promote the degradation of β-catenin, a central component of the pathway.[7] In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt activation, this complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes. By promoting β-catenin degradation, cyanidin effectively downregulates the expression of Wnt target genes, such as c-Myc and cyclin D1, thereby inhibiting cancer cell proliferation.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.

Table 1: Effect of this compound on Cell Viability and Proliferation

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Viability/Proliferation | Reference |

| HCT116 (Colon Cancer) | 10, 25, 50 | 24, 48, 72 | Dose- and time-dependent decrease | [8][9] |

| HT29 (Colon Cancer) | 10, 25, 50 | 24, 48, 72 | Dose- and time-dependent decrease | [8][9] |

| SW620 (Colon Cancer) | 10, 25, 50 | 24, 48, 72 | Dose- and time-dependent decrease | [8][9] |

| GBM2 (Glioblastoma Stem Cells) | Not specified | Not specified | Significant reduction in cell viability | [7] |

| HMEC-1 (Endothelial Cells) | 100 | 48 | Decreased viability | [10] |

Table 2: Effect of this compound on Apoptosis

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Apoptosis | Reference |

| HCT116 (Colon Cancer) | 50, 100 | 24 | Significant induction of apoptosis | [8] |

| HT29 (Colon Cancer) | 50, 100 | 24 | Significant induction of apoptosis | [8] |

| SPCA-1 (Lung Cancer) | Not specified | Not specified | Induction of early apoptosis | |

| DU145 (Prostate Cancer) | 25, 50, 100 | 48 | Increased DNA fragmentation | [11] |

| LnCap (Prostate Cancer) | 25, 50, 100 | 48 | Increased DNA fragmentation | [11] |

Table 3: Effect of this compound on Protein Expression and Phosphorylation

| Cell Line | Protein | Concentration (µM) | Effect | Reference |

| HCT116, HT29, SW620 | p-IκBα, p-IKKα/β | 50 | Dramatic inhibition | [8] |

| HCT116, HT29, SW620 | Nuclear p65, p50 | 50 | Significant decrease | [9] |

| HCT116, HT29, SW620 | Nrf2 | 50 | Induced expression and nuclear translocation | [2] |

| HCT116, HT29, SW620 | HO-1, NQO-1 | 50 | Increased expression | [2] |

| GBM cell lines | β-catenin (cytoplasmic and nuclear) | Not specified | Down-regulated | [7] |

| 3T3-L1 Adipocytes | p-IRS-1, p-Akt | Not specified | Enhanced phosphorylation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Western Blotting for Analysis of Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.

Workflow:

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-β-catenin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Cell Viability Assay

Objective: To assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Workflow:

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described for the other assays.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Differentiate cell populations based on their fluorescence profiles (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+).

Conclusion

This compound is a multifaceted bioactive compound with the ability to modulate a range of critical cellular signaling pathways. Its inhibitory effects on pro-inflammatory and pro-proliferative pathways such as NF-κB and Wnt, coupled with its activation of the cytoprotective Nrf2 pathway, underscore its therapeutic potential in a variety of diseases, including cancer and inflammatory disorders. The context-dependent modulation of the PI3K/Akt and MAPK pathways further highlights the complexity of its biological activities. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of this compound and to explore its potential applications in drug discovery and development. A thorough understanding of its interactions with cellular signaling networks is paramount to harnessing its full therapeutic benefits.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. chondrex.com [chondrex.com]

- 4. Measurement of Nrf2 activity [bio-protocol.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 11. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Bioavailability and Metabolism of Cyanidin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin chloride (CyCl), an aglycone anthocyanidin, and its glycosidic forms, most notably cyanidin-3-glucoside (C3G), are natural pigments responsible for the red, purple, and blue hues in many fruits and vegetables. Beyond their role as colorants, these compounds have garnered significant scientific interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Understanding the bioavailability and metabolism of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives, details key experimental protocols for its study, and visualizes its impact on critical cellular signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability of cyanidin is largely dependent on its chemical form upon ingestion. While this compound represents the basic structure, it is most commonly consumed as glycosides, such as C3G. The sugar moiety significantly influences its stability and absorption.

Absorption

Following oral administration, C3G is rapidly absorbed, with peak plasma concentrations observed within minutes to a few hours.[1][2] A small fraction of C3G can be absorbed intact in the stomach and small intestine. The transport across the intestinal epithelium is thought to involve glucose transporters.[1] However, a significant portion of ingested anthocyanins is not absorbed in the upper gastrointestinal tract and reaches the colon.[3]

Distribution

Once absorbed, cyanidin and its metabolites are distributed to various tissues. Studies in animal models have shown accumulation in the liver and kidneys.[4]

Metabolism

Cyanidin undergoes extensive metabolism both in the tissues and by the gut microbiota.

-

Phase II Metabolism: In the liver and intestinal cells, cyanidin and its glycosides are subject to conjugation reactions, forming glucuronidated, sulfated, and methylated metabolites.[1]

-

Gut Microbiota Metabolism: The unabsorbed C3G that reaches the colon is extensively metabolized by the gut microbiota.[3][4] The initial step is often the hydrolysis of the glycosidic bond to release the aglycone, cyanidin. Subsequently, the cyanidin structure is degraded into smaller phenolic compounds, such as protocatechuic acid.[5] Specific bacterial strains like Eubacterium ramulus and Clostridium saccharogumia have been shown to be involved in this degradation.[4]

Excretion